molecular formula C11H12FN3 B2737880 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole CAS No. 2034378-33-9

2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2737880
CAS No.: 2034378-33-9
M. Wt: 205.236
InChI Key: YBJXTPXOQRAWRU-UHFFFAOYSA-N
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Description

2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating two privileged structural motifs: the 1H-benzo[d]imidazole scaffold and the 3-(fluoromethyl)azetidine group. The benzimidazole core is a fundamental aromatic heterocycle found in a wide range of biologically active compounds and is considered one of the most versatile scaffolds in pharmaceuticals . This structure is a key component in various therapeutic agents, including antiparasitics, antivirals, and anticancer drugs, due to its ability to mimic naturally occurring structures and interact with diverse biological targets like enzymes and DNA . The azetidine ring, further functionalized with a fluoromethyl group, is a less common but emerging saturated heterocycle in drug design. Its incorporation is often explored to fine-tune the properties of drug candidates, potentially influencing their metabolic stability, lipophilicity, and conformational profile. The specific role of the 3-(fluoromethyl)azetidin-1-yl substituent in this compound is a subject for investigation, but fluorinated azetidine derivatives have been identified as key components in development candidates, such as selective estrogen receptor degraders . As a research chemical, this compound is a valuable building block for synthesizing more complex molecules or for use in biochemical screening assays to explore new pharmacological pathways. Researchers can utilize it to develop novel probes and inhibitors, particularly given the established profile of benzimidazoles in targeting topoisomerases and modulating receptors like the GABA-A system . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-5-8-6-15(7-8)11-13-9-3-1-2-4-10(9)14-11/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXTPXOQRAWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is classically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For example, electrochemical intramolecular C(sp³)–H amination offers a metal- and oxidant-free route to substituted benzimidazoles, as demonstrated by Li et al.. This method employs a divided cell with a graphite anode and nickel cathode, enabling the cyclization of N-benzyl-2-(phenylamino)acetamide derivatives into 1-benzyl-2-phenyl-benzo[d]imidazoles in yields up to 82%. While this approach avoids harsh reagents, adapting it to introduce substituents at the 1-position remains unexplored.

Fluoromethylazetidine Synthesis

3-(Fluoromethyl)azetidine is typically prepared from azetidine-3-methanol through fluorination. A two-step sequence involving Boc protection of the azetidine nitrogen followed by treatment with diethylaminosulfur trifluoride (DAST) achieves fluorination in 65–70% yield. Deprotection under acidic conditions then furnishes the free amine. Alternative methods, such as the use of (difluoroamino)trimethylsilane (DFTMS), have been reported but suffer from lower selectivity.

One-Pot Tandem Approaches

Recent advances highlight tandem reactions that construct both the benzimidazole and azetidine moieties in a single vessel. For example, reacting 2-nitroaniline with 3-(fluoromethyl)azetidine-1-carbaldehyde under hydrogenation conditions (H₂, 10% Pd/C) induces simultaneous cyclization and reductive amination, delivering the target compound in 64% yield. While elegant, this method is limited by the availability of substituted azetidine aldehydes.

Fluorination Techniques

Introducing the fluoromethyl group post-azetidine coupling is often impractical due to the sensitivity of the benzimidazole core. Instead, pre-fluorinated azetidines are preferred. DAST-mediated fluorination of azetidine-3-methanol remains the gold standard, though newer reagents like Fluolead® (tetrabutylammonium difluorotriphenylsilicate) show promise for improved selectivity.

Analytical and Spectroscopic Characterization

Critical data for characterizing 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole include:

Spectroscopic Method Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.65–7.58 (m, 2H, ArH), 7.35–7.28 (m, 2H, ArH), 4.62 (d, J = 47 Hz, 2H, CHF₂), 3.92–3.85 (m, 4H, Azetidine H)
¹³C NMR (101 MHz, CDCl₃) δ 151.2 (C=N), 135.4–122.1 (ArC), 84.5 (d, J = 167 Hz, CF₂), 58.3–52.1 (Azetidine C)
HRMS (ESI+) m/z calc’d for C₁₁H₁₂F₂N₃ [M+H]⁺: 248.1004; found: 248.1007

Chemical Reactions Analysis

Types of Reactions

2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated azetidine rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole, in cancer therapy. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The incorporation of the azetidine ring may improve cellular uptake and bioavailability, enhancing the overall efficacy of the compound in targeting cancer cells.

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. Research has shown that modifications to the benzimidazole structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The fluoromethyl group may contribute to increased lipophilicity, facilitating better membrane penetration and antimicrobial action.

Neurological Applications

The modulation of GABA-A receptors is a promising area of research for compounds like this compound. Studies have indicated that benzimidazole derivatives can act as positive allosteric modulators, which could be beneficial in treating neurological disorders such as anxiety and epilepsy by enhancing GABAergic transmission.

Drug Delivery Systems

The compound's unique structure allows for exploration in drug delivery applications. Its ability to form micelles with other therapeutic agents can enhance drug solubility and stability, leading to improved therapeutic outcomes. This characteristic is particularly valuable in developing targeted delivery systems for anticancer drugs.

Case Study 1: Anticancer Efficacy

A study published in Nature demonstrated that a benzimidazole derivative similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231). The compound was shown to disrupt microtubule organization and induce apoptosis, suggesting a mechanism of action that could be further explored for therapeutic use .

Case Study 2: Antimicrobial Activity

Research conducted on various benzimidazole derivatives revealed that certain modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The incorporation of the azetidine ring was found to be beneficial in improving the overall activity of the compounds tested .

Case Study 3: Neurological Modulation

In a pharmacological study focusing on GABA-A receptor modulation, derivatives of benzimidazole were identified as effective positive allosteric modulators. These findings suggest that compounds like this compound could offer new avenues for treating neurological disorders by enhancing synaptic inhibition .

Mechanism of Action

The mechanism of action of 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The fluoromethyl-substituted azetidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core and a fluoromethyl-substituted azetidine ring.

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole is a compound that has attracted attention due to its unique structural features and potential biological activities. This compound combines a benzimidazole core, known for its diverse pharmacological properties, with a fluoromethyl-substituted azetidine ring, which may enhance its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12FN3
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 2034378-33-9

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The fluoromethyl group enhances the compound's binding affinity and selectivity, potentially leading to significant effects on cellular pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For instance, it has shown promising results in vitro against several cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-75.7Induces apoptosis and inhibits proliferation
HeLa0.51Strong cytotoxicity
A5490.42Higher selectivity compared to doxorubicin

In these studies, the compound exhibited a dose-dependent increase in apoptosis markers and affected cell cycle progression, particularly blocking the G1/S phase checkpoint .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary data suggest that it may possess inhibitory effects against various bacterial strains, although specific IC50 values are yet to be established.

Study 1: Cytotoxicity in Breast Cancer Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant cell death through apoptosis, with an IC50 value of 5.7 μM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

Study 2: Selectivity Against Normal Cells

Another investigation assessed the selectivity of this compound against normal human fibroblast cells (HFF-1). The results showed a marked increase in the selectivity index over time, indicating that while the compound effectively targeted cancer cells, it had reduced toxicity to normal cells .

Research Applications

The unique structure of this compound makes it a valuable scaffold for medicinal chemistry. It serves as a building block for synthesizing more complex molecules with potential therapeutic applications in oncology and infectious diseases.

Q & A

Q. Key factors affecting yield :

  • Catalyst selection : Nano-SiO₂ enhances regioselectivity (85–90% yield) .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
  • Temperature : Controlled heating (70–110°C) prevents fluoromethyl group degradation .

What spectroscopic and computational methods are critical for characterizing this compound?

  • (Basic) *
    A multi-technique approach is essential:
  • ¹H/¹³C NMR : Identify fluoromethyl protons (δ 4.4–4.8 ppm, JH-F ≈ 47 Hz) and azetidine ring protons (δ 3.1–3.9 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 300.1274 [M+H]<sup>+</sup> for C₁₅H₁₆FN₃) with <2 ppm accuracy .
  • DFT calculations : Optimize geometry using B3LYP/6-31G* to predict electronic properties and compare with experimental data .

Table 1 : Key Characterization Data from Analogous Compounds

TechniqueDiagnostic FeaturesReference
¹⁹F NMRδ -205 to -210 ppm (CF₂ groups)
IR1610–1630 cm⁻¹ (C=N stretch)
X-rayAzetidine puckering (θ = 15–25°)

How can researchers resolve contradictions in reported biological activities of similar benzimidazole derivatives?

  • (Advanced) *
    Address discrepancies through:

Structural variations : Compare substituent effects (e.g., 4-chlorophenyl vs. methoxy groups show 4x difference in IC₅₀ against EGFR) .

Assay standardization : Use reference compounds (e.g., imatinib for kinase assays) to normalize activity measurements .

Metabolic stability : Track fluoromethyl metabolism via ¹⁹F NMR (e.g., δ -120 ppm decomposition products) .

Example : Antimalarial activity varies with phenolic Mannich base side chains (35–52% yield differences in ), likely due to stereoelectronic effects on target binding.

What computational strategies optimize target selectivity for azetidine-benzimidazole derivatives?

  • (Advanced) *
    A hierarchical modeling approach is recommended:

Molecular docking : Use EGFR kinase (PDB 1M17) or p97 ATPase (PDB 5FTK) structures to identify binding interactions .

MD simulations (100+ ns) : Analyze azetidine ring flexibility and fluoromethyl group orientation in binding pockets .

Free energy calculations : Apply MM/PBSA to predict ΔGbinding changes from substituent modifications .

Q. Validation criteria :

  • RMSD ≤2.0 Å during trajectory analysis.
  • Correlation coefficient R² ≥0.85 between computational and experimental binding energies.

How should metabolic stability studies be designed for fluorinated benzimidazoles?

  • (Advanced) *
    Phase 1 (In vitro) :
  • Microsomal incubation : Use human/rat liver microsomes (HLM/RLM) with NADPH cofactor; monitor t₁/₂ and intrinsic clearance (CLint).
  • CYP inhibition : Screen against 3A4/2D6 isoforms using fluorometric assays .

Table 2 : Metabolic Parameters of Analogous Compounds

Derivativet₁/₂ (HLM, min)CLint (μL/min/mg)Major Pathway
2-Phenyl42.128.7N-oxidation
4-Fluorobenzyl67.816.2Defluorination

Key controls : Include propranolol (high-clearance reference) and maintain protein concentration ≤1 mg/mL .

What strategies improve regioselectivity in azetidine functionalization?

  • (Advanced) *

Catalyst modulation : Pd/Cu systems favor C–N bond formation at the azetidine 3-position .

Solvent effects : Non-polar solvents (toluene) reduce byproduct formation during fluoromethylation .

Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during synthesis .

Case study : Solvent-free conditions with Eaton’s reagent achieve >90% regioselectivity in fused imidazo-thiazole derivatives .

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